2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Brand Name: Vulcanchem
CAS No.: 210100-58-6
VCID: VC20835109
InChI: InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3
SMILES: CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C
Molecular Formula: C12H11N7
Molecular Weight: 253.26 g/mol

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

CAS No.: 210100-58-6

Cat. No.: VC20835109

Molecular Formula: C12H11N7

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline - 210100-58-6

Specification

CAS No. 210100-58-6
Molecular Formula C12H11N7
Molecular Weight 253.26 g/mol
IUPAC Name 2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline
Standard InChI InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3
Standard InChI Key APCQHYAQHVJZMQ-UHFFFAOYSA-N
SMILES CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C
Canonical SMILES CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline represents a specialized nitrogen-rich heterocyclic compound with multiple functional groups. The compound is formally identified by the following parameters:

ParameterValue
CAS Number210100-58-6
Molecular FormulaC₁₂H₁₁N₇
Molecular Weight253.26 g/mol
IUPAC Name2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline
Synonyms2-Azido-4,8-DiMeIQx

The compound features a quinoxaline core structure with an imidazole ring fused to it, creating an imidazo[4,5-f]quinoxaline scaffold. What distinguishes this compound is the presence of an azido group at position 2, along with three methyl groups at positions 3, 4, and 8.

Structural Identifiers

The compound can be represented through various chemical notation systems that precisely define its structure:

Identifier TypeValue
Standard InChIInChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3
Standard InChIKeyAPCQHYAQHVJZMQ-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C

These identifiers allow for precise computational representation and searching of the compound across chemical databases and literature.

Physical and Chemical Properties

Physical Properties

While direct experimental data for 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is limited in the available literature, some properties can be inferred based on similar compounds in this class. The related amino analog (2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) has a high melting point exceeding 300°C, suggesting that the azido derivative may also possess significant thermal stability, though likely with different decomposition characteristics due to the energetic nature of the azido group .

Solubility Characteristics

The azido compound is expected to have limited solubility in common organic solvents, similar to its amino counterpart which shows slight solubility in DMSO and methanol. The presence of the azido group would likely alter its solubility profile, potentially enhancing solubility in certain organic solvents due to the different polarity characteristics of the azido group compared to the amino group.

Spectroscopic Properties

The unique structure of this compound, particularly the azido functionality, would present characteristic spectroscopic signatures. The azido group typically exhibits strong infrared absorption bands in the 2100-2160 cm⁻¹ region, which would be a distinguishing feature of this compound compared to its amino analog.

Applications and Research Significance

Research Applications

2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has potential applications in proteomics research, particularly in its deuterated form. The azido group provides a valuable reactive handle for bioorthogonal chemistry, potentially enabling applications in click chemistry for protein labeling and bioconjugation.

Comparison with Related Compounds

The structural relationship between 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline and its amino analog (2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) provides an interesting case for structure-activity relationship studies. The amino version belongs to a class of heterocyclic aromatic amines and has been studied in various contexts, including as a potential food-derived mutagen .

Comparison with Structural Analogs

Chemical Reactivity Differences

The azido group in 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline presents distinct reactivity compared to the amino group in its analog. The azido functionality can participate in 1,3-dipolar cycloaddition reactions (click chemistry), particularly with terminal alkynes, which makes it valuable for bioconjugation applications. In contrast, the amino group in the analog typically engages in nucleophilic addition or substitution reactions.

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